Mechanism of action: Clonidine acts on the central nervous system, specifically in the brainstem, to decrease sympathetic nerve activity. This, in turn, leads to relaxation of blood vessels and a consequent reduction in blood pressure and heart rate .
Research applications: Ongoing research explores the potential of clonidine in:
Resistant hypertension: Investigating its efficacy alone or in combination with other antihypertensive medications for patients with uncontrolled blood pressure .
Cardiovascular complications: Studying its impact on preventing or managing complications like heart failure and stroke associated with hypertension .
Pain Management:
Mechanism of action: Clonidine's ability to modulate pain pathways in the central nervous system is believed to contribute to its analgesic effects .
Research applications: Studies are exploring the use of clonidine for:
Cancer pain: Investigating its effectiveness in managing pain associated with different types of cancer, often used as an adjunctive therapy with other pain medications .
Neuropathic pain: Evaluating its potential in relieving chronic pain caused by nerve damage, such as diabetic neuropathy and post-herpetic neuralgia .
Neurological and Psychiatric Research:
Mechanism of action: The specific mechanisms underlying clonidine's effects in these areas are still being elucidated, but its influence on various neurotransmitter systems is likely involved .
Research applications: Clonidine is being studied for its potential role in:
Attention deficit hyperactivity disorder (ADHD): Investigating its efficacy in improving symptoms like hyperactivity, impulsivity, and inattention in children and adults with ADHD .
Tourette syndrome: Evaluating its effectiveness in reducing the frequency and severity of tics, involuntary movements or vocalizations, associated with the condition .
Post-traumatic stress disorder (PTSD): Exploring its potential in reducing the intensity of nightmares and other symptoms associated with PTSD .
Aggregated GHS information provided by 94 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]; H310 (56.38%): Fatal in contact with skin [Danger Acute toxicity, dermal]; H330 (57.45%): Fatal if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Clonidine tablets and transdermal systems are indicated for the treatment of hypertension alone or in combination with other medications.[L7237,L7240] A clonidine injection is indicated for use with opiates in the treatment of severe cancer pain where opiates alone are insufficient.[L7243] An extended release tablet of clonidine is indicated for the treatment of ADHD either alone or in combination with other medications.[L7246] Clonidine is also used for the diagnosis of pheochromocytoma,[A180565] treatment of nicotine dependance,[A180568] and opiate withdrawal.[A180571] Treatment of painful diabetic neuropathy
Livertox Summary
Clonidine is a centrally active alpha-adrenergic agonist used predominantly as an antihypertensive agent, usually in combination with other agents. Despite wide scale use for many years, clonidine has not been linked definitively to either serum aminotransferase elevations or clinically apparent liver injury.
Drug Classes
Antihypertensive Agents
Therapeutic Uses
Adrenergic alpha-Agonists; Antihypertensive Agents; Sympatholytics; Analgesics Clonidine hydrochloride and transdermal clonidine are used alone or in combination with other classes of antihypertensive agents in the management of hypertension. /Included in US product labeling/ Clonidine hydrochloride administered by epidural infusion is used as adjunctive therapy in combination with opiates in the management of severe cancer pain that is not relieved by opiate analgesics alone. /Clonidine hydrochloride; Included in US product labeling/ Oral loading-dose regimens of clonidine hydrochloride have been effective in rapidly reducing blood pressure in patients with severe hypertension in whom reduction of blood pressure was considered urgent, but not requiring emergency treatment. Hypertensive urgencies are those situations in which it is desirable to reduce blood pressure within a few hours. Such situations include the upper levels of severe hypertension, hypertension with optic disk edema, progressive target organ complications, and severe perioperative hypertension. /Clonidine hydrochloride; NOT included in US product labeling/ Because of its GI effects, clonidine hydrochloride has been used with some success in a limited number of patients for the management of diarrhea of various etiologies (e.g., narcotic bowel syndrome, idiopathic diarrhea associated with diabetes). /NOT included in US product labeling/ EXPTL USE: A DOUBLE BLIND RANDOMIZED STUDY OF 75 METHADONE ADDICTS WHO RECEIVED EITHER CLONIDINE OR PLACEBO AFTER AT LEAST 36 HOURS OF TOTAL ABSTINENCE FOLLOWING DISCONTINUATION OF METHADONE IS PRESENTED. CLONIDINE, 6 MUG/KG, WAS GIVEN TWICE DAILY, ORALLY. IT CAUSED A MARKED AND SIGNIFICANT DECREASE IN SIGNS AND SYMPTOMS OF OPIATE WITHDRAWAL. RELIEF FROM ANXIETY, PANIC, AND SUBJECTIVE DISTRESS WAS ALSO SIGNIFICANT. THE EFFICACY OF LOW DOSES IN WITHDRAWAL SUPPORTS THE HYPOTHESIS OF NORADRENERGIC HYPERACTIVITY. CLONIDINE MAY BE A USEFUL, NONEUPHORIGENIC, NONOPIATE TREATMENT FOR DRUG WITHDRAWAL IN NATURALLY OCCURRING PANIC AND ANXIETY STATES. Clonidine hydrochloride has been used topically to reduce intraocular pressure in the treatment of open-angle (chronic simple) and secondary glaucoma and hemorrhagic glaucoma associated with hypertension. /NOT included in US product labeling/ Clonidine has been used for the treatment of attention deficit hyperactivity disorder (ADHD). Although pooled data from a retrospective analysis of studies in children with ADHD (with and without comorbid conditions (e.g., developmental delay, conduct or tic disorders)) indicate that the drug has produced a moderate reduction in symptoms of ADHD, stimulants (e.g., methylphenidate, amphetamines) remain the drugs of choice for the management of ADHD because of their greater efficacy compared with that of other drugs (e.g., clonidine). /NOT included in US product labeling/ /In people with autism/ both oral and transdermal clonidine have shown effectiveness in small double-blind, placebo-controlled studies, producing a reduction in irritability, stereotypy, hyperactivity, and inappropriate speech, and improvement in social relationships. Clonidine also has been used in conjunction with benzodiazepines for the management of alcohol withdrawal.Clonidine appears to be effective in reducing symptoms of the hyperadrenergic state associated with alcohol withdrawal, including elevated blood pressure, increased heart rate, tremor, sweating, and anxiety. However, clonidine has not been shown to prevent delirium or seizures, and the drug should be used only as an adjunct to benzodiazepines (not as monotherapy) for the treatment of alcohol withdrawal. Some clinicians state that the use of clonidine may be particularly helpful in patients with certain coexisting conditions (e.g., opiate withdrawal). /NOT included in US product labeling/ Although clonidine has been used in the prophylaxis of migraine headaches, the efficacy of the drug for this condition is questionable. /NOT included in US product labeling/ Because clonidine reduces the responsiveness of blood vessels to vasodilators or vasoconstrictors, the drug has been used for the treatment of severe dysmenorrhea. /NOT included in US product labeling/ Clonidine has been used orally and transdermally for the management of vasomotor symptoms (e.g., hot flashes) associated with menopause. /NOT included in US product labeling/ Clonidine hydrochloride has been used safely and effectively for rapid detoxification in the management of opiate withdrawal in opiate-dependent individuals, in both inpatient and outpatient settings. /NOT included in US product labeling/ Clonidine is used for the management of nicotine (tobacco) dependence. /NOT included in US product labeling/
Pharmacology
Clonidine functions through agonism of alpha-2 adrenoceptors which have effects such as lowering blood pressure, sedation, and hyperpolarization of nerves.[A180559] It has a long duration of action as it is given twice daily and the therapeutic window is between 0.1mg and 2.4mg daily.[L7237,L7240,L7243,L7246] Clonidine is an imidazoline derivate and centrally-acting alpha-adrenergic agonist, with antihypertensive activity. Clonidine binds to and stimulates central alpha-2 adrenergic receptors, thereby reducing the amount of norepinephrine (NE) release and thus decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate. In addition, clonidine binds to imidazoline receptor subtype 1 (I1), which may also contribute to a reduction in blood pressure.
MeSH Pharmacological Classification
Sympatholytics
ATC Code
C - Cardiovascular system C02 - Antihypertensives C02A - Antiadrenergic agents, centrally acting C02AC - Imidazoline receptor agonists C02AC01 - Clonidine N - Nervous system N02 - Analgesics N02C - Antimigraine preparations N02CX - Other antimigraine preparations N02CX02 - Clonidine S - Sensory organs S01 - Ophthalmologicals S01E - Antiglaucoma preparations and miotics S01EA - Sympathomimetics in glaucoma therapy S01EA04 - Clonidine
Mechanism of Action
Clonidine is primarily an alpha-2 adrenoceptor agonist which causes central hypotensive and anti-arrhythmogenic effects.[A180559] The alpha-2 adrenoceptor is coupled to the G-proteins Go and Gi.[A180559] Gi inhibits adenylyl cyclase and activates opening of a potassium channel that causes hyperpolarization.[A180559] Clonidine binding to the alpha-2 adrenoceptor causes structural changes in the alpha subunit of the G-protein, reducing its affinity for GDP.[A180559] Magnesium catalyzes the replacement of GDP with GTP.[A180559] The alpha subunit dissociates from the other subunits and associates with an effector.[A180559] The stimulation of alpha-2 adrenoceptors in the locus coeruleus may be responsible for the hypnotic effects of clonidine as this region of the brain helps regulate wakefulness.[A180559] Clonidine can also decrease transmission of pain signals at the spine.[A180559] Finally clonidine can affect regulators of blood pressure in the ventromedial and rostral-ventrolateral areas of the medulla.[A180559] Intravenous infusion of clonidine causes an acute rise in blood pressure, apparently because of activation of postsynaptic alpha2 receptors in vascular smooth muscle. The affinity of clonidine for these receptors is high, although the drug is a partial agonist with relatively low efficacy at these sites. The hypertensive response that follows parenteral administration of clonidine generally is not seen when the drug is given orally. However, even after intravenous administration, the transient vasoconstriction is followed by a more prolonged hypotensive response which results from decreased central outflow of impulses in the sympathetic nervous system. ... The effect appears to result from activation of alpha2 receptors in the lower brain stem region. This central action has been demonstrated by infusing small amounts of the drug into the vertebral arteries or by injecting it directly into the cisterna magna. Clonidine decreases discharges in sympathetic preganglionic fibers in the splanchnic nerve as well as in postganglionic fibers of cardiac nerves. These effects are blocked by alpha2-selective antagonists ... Clonidine also stimulates parasympathetic outflow, and this may contribute to the slowing of heart rates as a consequence of increased vagal tone as well as diminished sympathetic drive. THE SITES OF ACTION OF CLONIDINE INDUCED ADRENAL-SUPPRESSANT EFFECT WERE INVESTIGATED IN SPONTANEOUSLY HYPERTENSIVE RATS. FIVE TO 10 MINUTES AFTER IV ADMINISTRATION OF CLONIDINE (3-100 MG/KG), THERE WAS A DECREASE IN BOTH SYMPATHETIC ADRENAL NERVE ACTIVITY AND ADRENAL CATECHOLAMINE SECRETION RATES, ALONG WITH THE DECREASE IN ARTERIAL BLOOD PRESSURE AND HEART RATE. APPARENTLY, BOTH THE ADRENAL MEDULLA AND THE SPINAL AND SUPRASPINAL STRUCTURES ARE THE RESPONSIBLE SITES OF ACTION OF CLONIDINE-INDUCED ADRENAL SUPPRESSION. THE CENTRAL ACTION OF CLONIDINE APPEARS TO PREDOMINATE OVER THE PERIPHERAL ACTION IN THIS SUPPRESSION. Clonidine appears to stimulate alpha2-adrenergic receptors in the CNS (mainly in the medulla oblongata), causing inhibition, but not blockade, of sympathetic vasomotor centers. Cardiovascular reflexes remain intact, and normal homeostatic mechanisms and hemodynamic responses to exercise are maintained. The central effects of the drug result in reduced peripheral sympathetic nervous system activity, reduced peripheral and renovascular resistance, reduction of systolic and diastolic blood pressure, and bradycardia. Peripheral venous pressure remains unchanged. It has been postulated that the hypotensive response to clonidine may result from reduced angiotensin II generation because of inhibition of renin release or from reduced stimulation of medullary vasomotor centers responsive to circulating angiotensin II; however, the exact relationship between the action of the drug in reducing renin activity and excretion of aldosterone and catecholamines and the hypotensive effect of the drug has not been fully elucidated.
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Adrenaline ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]
Vapor Pressure
1.87X10-5 mm Hg at 25 °C (est)
Pictograms
Acute Toxic
Other CAS
4205-90-7
Associated Chemicals
Clonidine hydrochloride;4205-91-8
Wikipedia
Clonidine
Drug Warnings
Abrupt withdrawal of clonidine therapy may result in a rapid increase of systolic and diastolic blood pressures with associated symptoms such as nervousness, agitation, confusion, restlessness, anxiety, insomnia, headache, sweating, palpitation, increased heart rate, tremor, hiccups, stomach pains, nausea, muscle pains, and increased salivation. The exact mechanism(s) of the withdrawal syndrome following discontinuance of alpha-adrenergic agonists has not been determined but may involve increased concentrations of circulating catecholamines, increased sensitivity of adrenergic receptors, enhanced renin-angiotensin system activity, decreased vagal function, failure of autoregulation of cerebral blood flow, and/or failure of central alpha2-adrenergic receptor mechanisms that regulate sympathetic outflow from the CNS and modulate baroreflex function. Because of the risk of rebound hypertension, patients receiving clonidine preparations should be warned of the danger of missing doses or stopping the drug without consulting their physician. When discontinuing clonidine therapy, a rapid rise in blood pressure may be minimized or prevented by tapered withdrawal of the drug over 2-4 days. Tapered withdrawal of transdermal clonidine or initiation of a tapered regimen of oral clonidine also is recommended by some clinicians when the transdermal dosage form is discontinued, particularly in geriatric patients. If clonidine therapy is to be discontinued in patients receiving clonidine and a beta-adrenergic blocking agent concomitantly, the beta-adrenergic blocker should be discontinued several days before clonidine therapy is discontinued. It is recommended that clonidine therapy not be interrupted for surgery; transdermal therapy can be continued throughout the perioperative period and oral therapy should be continued to within 4 hours before surgery. Blood pressure should be carefully monitored during surgery and additional measures to control blood pressure should be available if necessary. If clonidine therapy must be interrupted for surgery, parenteral hypotensive therapy should be administered as necessary, and clonidine therapy should be resumed as soon as possible. If transdermal therapy is initiated during the perioperative period, it must be kept in mind that therapeutic plasma clonidine concentrations are not achieved until 2-3 days after initial application of the transdermal system. Implantable epidural catheters are associated with a risk of infection, including meningitis and/or epidural abscess. The incidence of catheter-related infections is about 5-20%, and depends on several factors, including the clinical status of the patient, type of catheter used, catheter placement technique, quality of catheter care, and duration of catheter placement. The possibility of catheter-related infection should be considered in patients receiving epidural clonidine who develop a fever. Fever, malaise, pallor, muscle or joint pain, and leg cramps have been reported in up to 0.5% of patients during postmarketing experience with transdermal clonidine. For more Drug Warnings (Complete) data for CLONIDINE (22 total), please visit the HSDB record page.
Biological Half Life
The elimination half life after epidural administration is 30 minutes but otherwise can range from 6-23h. The elimination half-life of the drug ranges from 6 to 24 hours, with a mean of about 12 hours. THE PHARMACOKINETICS OF CLONIDINE WERE INVESTIGATED IN HEALTHY VOLUNTEERS OVER A TIME MORE THAN 3 TIMES LONGER THAN PREVIOUSLY REPORTED. THE COMPLETE BIOAVAILABILITY OF CLONIDINE AND ITS ELIMINATION T/2 (20 TO 25.5 HOURS) REMAINED CONSTANT AFTER SINGLE AND MULTIPLE DOSES. The plasma half-life of clonidine is 6-20 hours in patients with normal renal function. The half-life in patients with impaired renal function has been reported to range from 18-41 hours. The elimination half-life of the drug may be dose dependent, increasing with increasing dose.
Use Classification
Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients Pharmaceuticals
Methods of Manufacturing
Ammonium thiocyanate converts 2,6-dichloroaniline to the thiourea, which is treated with methyl iodide to yield the S-methylthiouronium salt. The latter compound, with ethylenediamine, closes the imidazoline ring to afford the product. /Clonidine hydrochloride/ Zeile et al, US patent 3,202,660 (1965 to Boehringer Ing). ... In shaving soap formulations, Zeile et al, US patent 3,190,802 (1965 to Boehringer Ing).
Analytic Laboratory Methods
GLC METHOD USING ELECTRON-CAPTURE DETECTION.
Clinical Laboratory Methods
GC (gas chromatography) determination in plasma. RADIOIMMUNOASSAY IN SERUM.
Storage Conditions
The commercially available transdermal system of clonidine should be stored at a temperature less than 30 °C. Clonidine hydrochloride tablets should be stored in tight, light-resistant containers at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. ... Commercially available clonidine hydrochloride injection should be stored at controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C.
Interactions
Potential additive effects (eg, hypotension, bradycardia). If carvedilol is used concomitantly with clonidine, caution should be exercised, particularly when discontinuing therapy; carvedilol generally should be discontinued first, and clonidine continued for several days thereafter with gradual downward dosage titration. Epidural clonidine may prolong the duration of the pharmacologic effects, including both sensory and motor blockade, of epidural local anesthetics. Because beta-adrenergic blocking agents may exacerbate rebound hypertension that may occur following discontinuance of clonidine therapy, beta-adrenergic blocking agents should be discontinued several days before gradual withdrawal of clonidine when clonidine therapy is to be discontinued in patients receiving a beta-adrenergic blocking agent and clonidine concurrently. If clonidine therapy is to be replaced by a beta-adrenergic blocking agent, administration of the beta-adrenergic blocking agent should be delayed for several days after clonidine therapy has been discontinued Because clonidine may produce bradycardia and atrioventricular (AV) block, the possibility of additive effects should be considered if it is given concomitantly with other drugs that affect sinus node function or AV nodal conduction (e.g., guanethidine), beta-adrenergic blocking agents (e.g., propranolol), calcium-channel blocking agents, or cardiac glycosides. For more Interactions (Complete) data for CLONIDINE (15 total), please visit the HSDB record page.
Tizanidine is an alpha2 agonist with central action whose myorelaxant effects are often used off-label against primary backpain in clinical practice. It is mainly metabolized by the liver. The concomitant use of CYP1A2 inhibitor drugs increases the plasmatic concentration and thus can cause serious adverse effects. Severe hypotension is the most memorable example. Its narrow therapeutic range and the interindividual different sensitivity to the molecule justify using it wisely. A clinical case is reported as illustration.
Tizanidine hydrochloride (TIZ) is a skeletal muscle relaxant used to treat spasms, a sudden involuntary muscle contraction. The currently available oral dosage forms exhibit low oral bioavailability due to high first-pass metabolism. Frequent administration of the drug is thus necessary because of the short half-life of the drug. Transdermal delivery is an excellent alternative, but the skin's outer stratum corneum barrier prevents most drugs from being effectively delivered into the bloodstream. Here we present a pre-clinical investigation of derma roller mediated delivery of TIZ invasome gel as a potential approach for treating muscle spasm. Further, specific terpenes namely limonene and pinene in different concentrations and their impact on the properties of the prepared TIZ invasomes, including particle size, drug entrapment, and ex vivo drug release, were investigated. TIZ invasomes were incorporated into a gel and delivered to rats with and without pre-treatment of the skin with a derma roller. Pre-treated skin achieved maximum drug plasma concentrations within 3 ± 0.00 h of gel application and maintained for 24 h. In the untreated skin the maximum plasma drug levels was achieved at the end of 6 ± 0.00 h. The findings were further supported by in vivo efficacy studies conducted using rotarod and actophotometer. Overall, the study indicates that derma roller mediated transdermal delivery of TIZ loaded invasomes is a promising strategy for enhancing the bioavailability of TIZ.
Intracerebroventricular (ICV) infusion of morphine is a well-known technique to relieve intractable neoplasic pain when conventional analgesic strategies reach their limits. Through this case report, we present indications, assets, and drawbacks of this procedure in such conditions. We also describe the adaptation of the systemic analgesic treatment to allow discharge from the hospital to home settings. Thanks to the ICV infusion of a mixture of morphine, bupivacaine and clonidine, the patient was weaned from oral opioid medications and reached an acceptable level of comfort. This allowed him to be discharged from the hospital to go back home with a specific setting of mobile palliative care structure. The patient's family followed training about the device to prevent any technical trouble and to react in case of unwanted events.
Peripheral nerve block (PNB) with perineural local anesthetic is used for anesthesia or analgesia with many benefits. To extend these benefits, various adjuvant drugs have been used to prolong the duration of analgesia. We aimed to evaluate the effectiveness of various adjuvants at prolonging the duration of sensory and motor blockade for PNB. A network meta-analysis of placebo-controlled and active randomized controlled trials was performed comparing 10 adjuvants. Embase, PubMed, Web of Science, and Cochrane library were searched, with articles before May 21, 2020 included. Two authors independently selected studies and extracted data. The primary outcomes were sensory block (SB) and motor block (MB) time, and the secondary outcome was time of first analgesia rescue (FAR). Effect size measures were described as mean differences (MD) with 95% confidence intervals (CIs). Confidence in evidence was assessed using Confidence in Network Meta-Analysis (CINeMA). The study protocol was preregistered with the prospectively registered systematic reviews in health and social care international database (PROSPERO), as number CRD42020187866. Overall 16,364 citations were identified, of which 53 studies were included with data for 3649 patients. In network meta-analyses, 4 of 7 included treatment strategies were associated with more efficacious analgesia compared with placebo therapy, including dexamethasone (SB time: 5.73 hours, 95% CI, 4.16-7.30; MB time: 4.20 hours, 95% CI, 2.51-5.89; time of FAR: 8.71 hours, 95% CI, 6.63-10.79), dexmedetomidine (SB time: 4.51 hours, 95% CI, 3.52-5.50; MB time: 4.04 hours, 95% CI, 2.98-5.11; time of FAR: 5.25 hours, 95% CI, 4.08-6.43), fentanyl (SB time: 3.59 hours, 95% CI, 0.11-7.06; MB time: 4.42 hours, 95% CI, 0.78-8.06), and clonidine (SB time: 2.75 hours, 95% CI, 1.46-4.04; MB time: 2.93 hours, 95% CI, 1.69-4.16; time of FAR: 3.35 hours, 95% CI, 1.82-4.87). In a subgroup analysis, addition of dexamethasone to ropivacaine significantly increased the time of FAR when compared to dexmedetomidine (time of FAR: 5.23 hours, 95% CI, 2.92-7.54) or clonidine (time of FAR: 6.61 hours, 95% CI, 4.29-8.92) with ropivacaine. These findings provide evidence for the consideration of dexmedetomidine, dexamethasone, and clonidine as adjuvants to prolong the duration of PNB. The addition of dexamethasone to ropivacaine has a longer time of FAR compared with clonidine or dexmedetomidine.
The naked mole rat (NMR) (Heterocephalus glaber) is increasingly considered an important biomedical research model for various conditions like hypoxic brain injury, cancer and nociception. This study was designed to investigate the effects of clonidine and yohimbine, an alpha-2 (α ) adrenoceptor agonist and antagonist respectively in the tail flick and hot plate tests. A significant difference in tail flick latency was noted between saline control and 30 µg/kg clonidine, which was reduced after administration of 30 µg/kg yohimbine. A significant difference in hot plate latency was also noted between saline control and 30 µg/kg clodinine during the periods 30, 45, 60, 75 and 90 min after administration, and between saline control and 10 µg/kg clonidine during 30 min after administration. The hot plate latency by 30 µg/kg clonidine was also reduced by 30 µg/kg yohimbine during 30 min after administration. Since the tail-flick and hot plate tests mediate the effects at spinal and supraspinal levels respectively, the present study indicates the presence and involvement of noradrenergic receptors in thermal antinociception at spinal and supraspinal levels of the NMR, similar to what has been found in other mammals.
Episodic headache with spontaneous hypothermia constitute an uncommon association and is not well recognized in the International Classification of Headache Disorders (ICHD-3). Spontaneous periodic hypothermia, also called Shapiro's syndrome, is a rare disease characterized by hypothermia attacks associated or not with hyperhidrosis without any triggering factor. We report a rare case of Shapiro's syndrome variantrevealed by episodes of headache with spontaneous hypothermia witheffectiveness of clonidine therapy in a 76-year-old Parkinson's disease woman. In the literature, apart from Shapiro's syndrome, headache withhypothermia seem to occur very rarely. In our case,these symptoms may be considered as a very rare non-motor fluctuation ofParkinson's disease.
Induction of pulmonary capillary hemorrhage (PCH) by lung ultrasound (LUS) depends not only on physical exposure parameters but also on physiologic conditions and drug treatment. We studied the influence of xylazine and clonidine on LUS-induced PCH in spontaneously hypertensive and normotensive rats using diagnostic B-mode ultrasound at 7.3 MHz. Using ketamine anesthesia, rats receiving saline, xylazine, or clonidine treatment were tested with different pulse peak rarefactional pressure amplitudes in 5 min exposures. Results with xylazine or clonidine in spontaneously hypertensive rats were not significantly different at the three exposure pulse peak rarefactional pressure amplitudes, and thresholds were lower (2.2 MPa) than with saline (2.6 MPa). Variations in LUS PCH were not correlated with mean systemic blood pressure. Similar to previous findings for dexmedetomidine, the clinical drug clonidine tended to increase susceptibility to LUS PCH.
Hypokalemia has been rarely attributed to tizanidine, although the precise mechanism is unclear. Severe hypokalemia is a well-established cause of abnormalities involving cardiac conduction. Given this agent's well-known cardiac arrhythmogenic potential, awareness of potential concomitant electrolyte abnormalities is important. Electrolyte disorders, including hypokalemia, are rare complications of the antispasmodic medicine tizanidine when taken in doses as outlined by the manufacturer's prescribing instructions. Although cases of severe hypokalemia have also been described in the literature in association with this agent, such reports are few. We report a Caucasian case of an intentional overdose involving a very large ingestion of tizanidine. In addition to the characteristic abnormalities on the electrocardiogram, our patient developed electrolyte derangements as well as self-limited acute kidney injury. These biochemical abnormalities included profound hypokalemia that was refractory to aggressive replacement over the ensuing several days, before eventually dissipating. A thorough assessment of the etiology of this hypokalemia was consistent with a defect in renal potassium handling. In our patient with intentional tizanidine overdose, severe and refractory hypokalemia appears to have been due to a transient potassium wasting nephropathy.
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